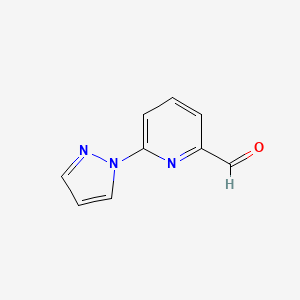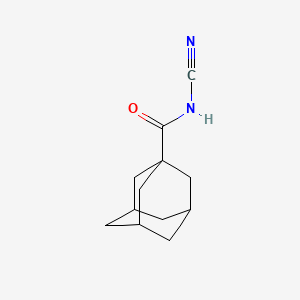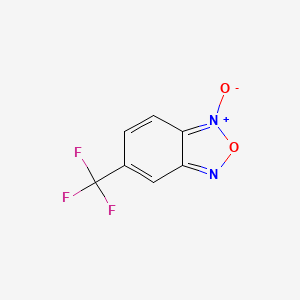
2-(4-Methoxypyrazol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxypyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methoxy group at the 4-position of the pyrazole ring and an acetonitrile group attached to the nitrogen atom at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypyrazol-1-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxypyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base.
Major Products
Oxidation: 2-(4-hydroxy-1H-pyrazol-1-yl)acetonitrile or 2-(4-formyl-1H-pyrazol-1-yl)acetonitrile.
Reduction: 2-(4-methoxy-1H-pyrazol-1-yl)ethylamine.
Substitution: 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile or 2-(4-alkyl-1H-pyrazol-1-yl)acetonitrile.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxypyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxypyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and nitrile groups can influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-hydroxy-1H-pyrazol-1-yl)acetonitrile
- 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile
- 2-(4-alkyl-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-Methoxypyrazol-1-yl)acetonitrile is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature can also influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C6H7N3O |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2-(4-methoxypyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H7N3O/c1-10-6-4-8-9(5-6)3-2-7/h4-5H,3H2,1H3 |
InChI-Schlüssel |
MVDQRTMGKBRVGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN(N=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![rel-(1S,2R,5S)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8618598.png)


![2-chloro-4-[5-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]pyrimidine](/img/structure/B8618607.png)



![1-Bromo-8-chloro-3-iodo-imidazo[1,5-a]pyrazine](/img/structure/B8618631.png)

